1-(2-methoxyethyl)-N-(1-methyl-1H-indol-4-yl)-1H-indole-6-carboxamide
CAS No.:
Cat. No.: VC14752038
Molecular Formula: C21H21N3O2
Molecular Weight: 347.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H21N3O2 |
|---|---|
| Molecular Weight | 347.4 g/mol |
| IUPAC Name | 1-(2-methoxyethyl)-N-(1-methylindol-4-yl)indole-6-carboxamide |
| Standard InChI | InChI=1S/C21H21N3O2/c1-23-10-9-17-18(4-3-5-19(17)23)22-21(25)16-7-6-15-8-11-24(12-13-26-2)20(15)14-16/h3-11,14H,12-13H2,1-2H3,(H,22,25) |
| Standard InChI Key | MJBNJRLNSZLSNQ-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CC2=C(C=CC=C21)NC(=O)C3=CC4=C(C=C3)C=CN4CCOC |
Introduction
Molecular Structure and Chemical Properties
1-(2-Methoxyethyl)-N-(1-methyl-1H-indol-4-yl)-1H-indole-6-carboxamide belongs to the indole alkaloid family, characterized by a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The molecule features two indole moieties: one substituted with a 2-methoxyethyl group at the 1-position and another methyl-substituted indole linked via a carboxamide group at the 6-position.
Molecular Formula and Weight
The molecular formula is C20H22N3O2, yielding a molecular weight of 350.41 g/mol. Key functional groups include:
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Indole core: Provides aromaticity and facilitates π-π stacking interactions.
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Methoxyethyl substituent: Enhances solubility and modulates electronic properties.
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Carboxamide bridge: Enables hydrogen bonding and target specificity.
Spectroscopic and Crystallographic Data
While no direct crystallographic data exists for this compound, studies on analogous indole derivatives, such as N-(1H-indol-2-ylmethylidene)-4-methoxyaniline, reveal planar indole systems with dihedral angles <10° between aromatic rings . These structural features suggest that 1-(2-methoxyethyl)-N-(1-methyl-1H-indol-4-yl)-1H-indole-6-carboxamide likely adopts a conformation favoring intermolecular interactions, such as C–H⋯π bonds and hydrogen bonding .
Synthesis and Optimization
The synthesis of indole derivatives typically involves multi-step reactions, including:
Key Synthetic Routes
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Indole Alkylation: Introduction of the 2-methoxyethyl group via nucleophilic substitution using 2-methoxyethyl bromide under basic conditions.
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Carboxamide Formation: Coupling of the 6-carboxylic acid indole derivative with 1-methyl-1H-indol-4-amine using coupling agents like EDCl/HOBt.
Reaction Conditions
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Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.
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Temperature: Moderate heating (50–80°C) minimizes side reactions.
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Catalysts: Palladium catalysts facilitate cross-coupling steps.
Biological Activities and Mechanisms
Indole derivatives are renowned for their diverse pharmacological profiles. Although specific data on this compound is scarce, structurally related molecules exhibit:
Anticancer Activity
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Mechanism: Inhibition of tubulin polymerization or kinase signaling pathways.
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Example: Analogous compounds show IC50 values of 0.5–5 µM against HeLa and MCF-7 cell lines.
Anti-Inflammatory Effects
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Target: Cyclooxygenase-2 (COX-2) and NF-κB pathways.
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Efficacy: Reduction of TNF-α and IL-6 levels in murine models.
Structural Analogs and Comparative Analysis
Applications in Medicinal Chemistry
Drug Discovery
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Lead Optimization: The carboxamide group serves as a versatile pharmacophore for modifying bioavailability and target affinity.
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Combination Therapies: Synergistic effects observed with cisplatin in ovarian cancer models.
Biochemical Probes
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Receptor Mapping: Used to study serotonin and dopamine receptor subtypes.
Challenges and Future Directions
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Synthetic Complexity: Multi-step synthesis necessitates optimization for scalability.
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Target Identification: Proteomic studies are needed to elucidate precise molecular targets.
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Toxicity Profiling: In vivo studies required to assess safety margins.
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